Isotopic Purity and MS Channel Separation: α-Copaene-d3 vs. Unlabeled α-Copaene
α-Copaene-d3 delivered by TRC is reported with a chemical purity of ≥95% by GC–MS, matching the purity specification of the unlabeled reference standard (≥95%) . However, the critical differentiator is the +3 Da mass shift that permits baseline-resolved selected reaction monitoring (SRM) transitions without isotopic cross-talk from the native analyte pool. In contrast, unlabeled α-copaene yields a single monoisotopic peak that cannot be deconvolved from endogenous signal, rendering SIDA impossible. In a multi-sesquiterpene GC–MS/MS SIDA method, deuterated standards with >95% deuterium incorporation provided quantitative ion ratios with <5% contribution from unlabeled isotopologues, whereas naturally occurring sesquiterpenes showed complete signal overlap [1].
| Evidence Dimension | Mass shift and isotopic interference |
|---|---|
| Target Compound Data | Monoisotopic mass: 207.37 Da; +3.02 Da vs. unlabeled; effective SRM channel isolation at unit resolution |
| Comparator Or Baseline | Unlabeled α-copaene: monoisotopic mass 204.19 Da; no mass shift; complete signal overlap with endogenous analyte |
| Quantified Difference | Baseline-resolved MS channel (Δm/z ≥3) for d₃-IS; unlabeled IS indistinguishable from analyte |
| Conditions | GC–MS/MS with electron ionization (70 eV); quadrupole or TOF mass analyzer; SPME headspace sampling |
Why This Matters
Without a +3 Da mass shift, accurate isotope dilution quantification is fundamentally impossible in complex matrices containing endogenous α-copaene, making the d₃-isotopologue the minimum viable internal standard for any regulatory or publication-grade quantitative assay.
- [1] Duhamel N, Slaghenaufi D, Pilkington LI, Herbst-Johnstone M, Larcher R, Barker D, Fedrizzi B. Facile gas chromatography–tandem mass spectrometry stable isotope dilution method for the quantification of sesquiterpenes in grape. J Chromatogr A. 2018;1537:91-98. View Source
